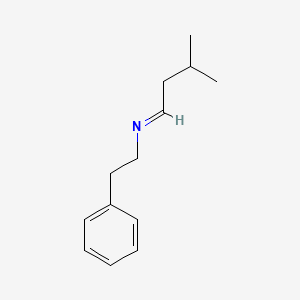

Benzeneethanamine, N-(3-methylbutylidene)-

Vue d'ensemble

Description

“Benzeneethanamine, N-methyl-” is a chemical compound with the formula C9H13N . It is also known by other names such as Phenethylamine, N-methyl-; N-Methyl-β-phenylethylamine; N-Methyl-N- (2-phenylethyl)amine; N-Methylphenethylamine; α-Phenyl-β-methylaminoethane; N-Methyl-β-phenylaethylamin .

Physical and Chemical Properties The molar mass of “Benzeneethanamine, N-methyl-” is 135.21 . The compound has various properties that have been critically evaluated. These include normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, refractive index as a function of wavelength and temperature, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .

Applications De Recherche Scientifique

Analytical Detection and Quantification

- Benzeneethanamine derivatives, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), have been analyzed in cases of intoxication using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is essential for the accurate detection and quantification of such compounds in biological samples (Poklis et al., 2014).

Pharmacological Studies

- Research has explored the synthesis and neuroprotective properties of 2-amino-alpha-thienylbenzeneethanamines, including N-methyl and N-ethyl analogs. These compounds have shown potential as novel noncompetitive NMDA antagonists with neuroprotective qualities, indicating their relevance in the study of neurodegenerative diseases and ischemia-induced neurodegeneration (Martin et al., 1994).

Chemical Synthesis and Application

- The preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, demonstrates the chemical synthesis applications of benzeneethanamine derivatives. This process involves steps like sulfonyl chloration, reduction, etherization, and Vilsmeier reaction, highlighting the chemical versatility and importance of these compounds in pharmaceutical manufacturing (Z. Zhimin, 2003).

Anti-Inflammatory Research

- β-benzeneethanamines have been synthesized and evaluated for their anti-inflammatory activity. This research contributes to the understanding of their potential therapeutic applications in reducing inflammation, providing insight into new anti-inflammatory agents (Wilkerson et al., 1993).

Environmental Applications

- The anaerobic oxidation of benzene, a process coupled to nitrate reduction, has been studied in pure cultures of Dechloromonas strains. This research is significant for environmental applications, particularly in the bioremediation of benzene-contaminated environments, demonstrating the role of microorganisms in breaking down toxic hydrocarbons like benzene under anaerobic conditions (Coates et al., 2001).

Propriétés

IUPAC Name |

3-methyl-N-(2-phenylethyl)butan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVSKYACDKKPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336703 | |

| Record name | Benzeneethanamine, N-(3-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, N-(3-methylbutylidene)- | |

CAS RN |

92195-46-5 | |

| Record name | Benzeneethanamine, N-(3-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)

![2-(bis(2-hydroxyethyl)amino)ethanol; (4E)-4-[(2-hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic acid](/img/structure/B3058773.png)

![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)

![N-[3-(aminomethyl)phenyl]propanamide](/img/structure/B3058790.png)

![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)